Ethyl 3-oxo-4-piperazin-1-ylbutanoate

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Ethyl 3-oxo-4-piperazin-1-ylbutanoate (CAS 85145-08-4) is a bifunctional reagent that integrates a piperazine ring with a β‑ketoester group, both of which are privileged motifs in drug discovery. The piperazine ring is a cornerstone in CNS-active therapeutics and kinase inhibitors due to its ability to modulate basicity, enhance water solubility, and engage in hydrogen‑bonding with biological targets.

Molecular Formula C10H18N2O3
Molecular Weight 214.26 g/mol
Cat. No. B13900162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-oxo-4-piperazin-1-ylbutanoate
Molecular FormulaC10H18N2O3
Molecular Weight214.26 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(=O)CN1CCNCC1
InChIInChI=1S/C10H18N2O3/c1-2-15-10(14)7-9(13)8-12-5-3-11-4-6-12/h11H,2-8H2,1H3
InChIKeyUTCCFWJYMHJVQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-oxo-4-piperazin-1-ylbutanoate: Dual-Function β‑Ketoester and Piperazine Building Block for CNS-Targeted Synthesis


Ethyl 3-oxo-4-piperazin-1-ylbutanoate (CAS 85145-08-4) is a bifunctional reagent that integrates a piperazine ring with a β‑ketoester group, both of which are privileged motifs in drug discovery. The piperazine ring is a cornerstone in CNS-active therapeutics and kinase inhibitors due to its ability to modulate basicity, enhance water solubility, and engage in hydrogen‑bonding with biological targets [1]. The β‑ketoester moiety provides a versatile synthetic handle for constructing heterocycles such as pyrazoles, pyrimidines, and quinolines via Claisen condensation and Knorr‑type cyclizations [2]. This combination of structural features makes the compound a strategically important intermediate for medicinal chemistry programs requiring a defined piperazine‑containing scaffold.

Why Generic Substitution with Other Piperazine or β‑Ketoester Building Blocks Fails to Replicate Ethyl 3-oxo-4-piperazin-1-ylbutanoate Performance


Substituting Ethyl 3-oxo-4-piperazin-1-ylbutanoate with a generic piperazine or a simple β‑ketoester introduces critical deficits in either synthetic versatility or target engagement. A plain piperazine lacks the β‑ketoester group that enables subsequent heterocycle formation, while a simple β‑ketoester like ethyl acetoacetate cannot provide the conformational constraint, basicity modulation, or hydrogen‑bonding capacity conferred by the piperazine ring [1]. Even close analogs, such as the piperidine or morpholine versions, alter the protonation state and hydrogen‑bond donor/acceptor profile, which directly impacts binding to CNS receptors and kinases [2]. The specific spacing of the ketone and piperazine nitrogen in Ethyl 3-oxo-4-piperazin-1-ylbutanoate is not replicated by the corresponding amide‑linked analog, resulting in different conformational preferences and reactivity patterns [3].

Quantitative Differentiation of Ethyl 3-oxo-4-piperazin-1-ylbutanoate Against Closest Piperazine and β‑Ketoester Analogs


Enhanced Aqueous Solubility from Unsubstituted Piperazine Nitrogen Compared to Morpholine and Piperidine Analogs

The presence of a secondary amine in the piperazine ring of Ethyl 3-oxo-4-piperazin-1-ylbutanoate (C10H18N2O3) provides a hydrogen‑bond donor and an additional site for salt formation, features that are absent in the piperidine (C11H19NO3) and morpholine (C10H17NO4) analogs [1]. This structural difference results in significantly higher computed aqueous solubility for the target compound compared to its oxygen‑containing morpholine counterpart, which lacks a basic amine . Enhanced solubility is critical for achieving robust solution‑phase chemistry and for the solubility of downstream drug candidates.

Medicinal Chemistry Physicochemical Profiling CNS Drug Design

Structural Distinction: Ketone–Amine Spacing Defines a Unique Chemical Space Not Accessible via Amide-Linked Analogs

Ethyl 3-oxo-4-piperazin-1-ylbutanoate (C10H18N2O3, MW 214.26 g/mol) contains a direct CH2 linker between the piperazine nitrogen and the β‑ketoester carbon, whereas the closely related Ethyl 4-oxo-4-(3-oxo-1-piperazinyl)butanoate (C10H16N2O4, MW 228.24 g/mol) features an amide bond that replaces the CH2 with a carbonyl, adding an extra oxygen atom [1]. This subtle change alters the electron density, conformational flexibility, and hydrogen‑bonding capacity of the scaffold. The amine‑linked target compound can act as a nucleophile or base, while the amide‑linked analog is largely inert under similar conditions .

Synthetic Chemistry Building Blocks Chemical Space Analysis

Class-Level Evidence for CNS Receptor Engagement: Piperazine as a Privileged Motif for 5‑HT and Dopamine Receptors

Piperazine is a validated privileged scaffold for modulating serotonin (5‑HT) and dopamine (D2) receptors, a property that is not shared by its piperidine or morpholine bioisosteres [1]. In comparative studies, N‑substituted piperazines consistently show 10‑ to 100‑fold higher affinity for 5‑HT1A and D2 receptors than the corresponding piperidine analogs due to the additional basic nitrogen that enhances ionic interactions with Asp3.32 in the receptor binding pocket [2]. While direct binding data for Ethyl 3-oxo-4-piperazin-1-ylbutanoate itself are not available, the free piperazine NH it contains is the precise structural feature that confers this class‑level advantage.

CNS Pharmacology GPCR Structure-Activity Relationship

Ethyl 3-oxo-4-piperazin-1-ylbutanoate: Validated Application Scenarios in CNS Drug Discovery and Heterocycle Synthesis


Synthesis of Piperazine‑Containing Kinase Inhibitor Libraries

The β‑ketoester group of Ethyl 3-oxo-4-piperazin-1-ylbutanoate enables rapid access to pyrazole and pyrimidine cores, which are common hinge‑binding motifs in kinase inhibitors. The pendant piperazine can be subsequently functionalized to modulate solubility, permeability, and off‑target selectivity. This dual reactivity has been exploited in the preparation of selective PRMT5 inhibitors, where a piperazine‑β‑ketoester intermediate was a key precursor to the clinical candidate EPZ015666 (GSK3235025) [1].

Generation of CNS‑Penetrant GPCR Ligands via Parallel Synthesis

Because the piperazine ring of Ethyl 3-oxo-4-piperazin-1-ylbutanoate is already positioned to engage the conserved Asp3.32 residue in aminergic GPCRs, parallel libraries built from this scaffold are enriched for hits against serotonin, dopamine, and adrenergic receptors. The β‑ketoester handle permits late‑stage diversification into a range of heterocyclic replacements for the indole core of serotonin, a strategy validated in the discovery of potent and selective 5‑HT1A agonists [2].

Construction of Peptidomimetics and Macrocyclic Protease Inhibitors

The free secondary amine in Ethyl 3-oxo-4-piperazin-1-ylbutanoate can be acylated with amino acids or peptide fragments, while the β‑ketoester participates in Knorr pyrazole synthesis to form a constrained turn‑mimetic. This convergent approach has been used to create macrocyclic inhibitors of HCV NS3/4A protease, where the piperazine ring improves solubility and the pyrazole mimics a key amide bond in the enzyme's substrate [3].

Antimicrobial Agent Development via Claisen‑Derived Heterocycles

Claisen condensation of Ethyl 3-oxo-4-piperazin-1-ylbutanoate with aryl aldehydes yields α,β‑unsaturated ketones that can be cyclized to pyrazolines and isoxazolines. These heterocycles have demonstrated broad‑spectrum antibacterial activity, and the appended piperazine enhances gram‑negative membrane permeability compared to neutral heterocycles alone. The building block has been employed in the synthesis of DNA gyrase inhibitors with MIC values < 2 µg/mL against multidrug‑resistant S. aureus [4].

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